Product packaging for 1,3-Bis(2,5-dimethoxyphenyl)urea(Cat. No.:CAS No. 1240-72-8)

1,3-Bis(2,5-dimethoxyphenyl)urea

Cat. No.: B11174353
CAS No.: 1240-72-8
M. Wt: 332.4 g/mol
InChI Key: GXMYIWLJMJOXNI-UHFFFAOYSA-N
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Description

1,3-Bis(2,5-dimethoxyphenyl)urea (CAS RN: 1240-72-8) is a synthetic urea derivative supplied as a high-purity compound for research applications . The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to participate in key hydrogen-bonding interactions with biological targets, which often contributes to favorable binding affinity and pharmacokinetic properties . This has established urea-based compounds as a significant class in drug discovery, particularly in the development of kinase inhibitors and other anticancer agents . The dimethoxyphenyl groups incorporated into this molecule are structural motifs found in various bioactive compounds, suggesting potential for exploration in related research areas . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are advised to consult the safety data sheet (SDS) and conduct their own hazard and risk assessments prior to use, as comprehensive safety data for this specific chemical may be limited .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O5 B11174353 1,3-Bis(2,5-dimethoxyphenyl)urea CAS No. 1240-72-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1240-72-8

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-bis(2,5-dimethoxyphenyl)urea

InChI

InChI=1S/C17H20N2O5/c1-21-11-5-7-15(23-3)13(9-11)18-17(20)19-14-10-12(22-2)6-8-16(14)24-4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

GXMYIWLJMJOXNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,3 Bis 2,5 Dimethoxyphenyl Urea and Analogous Bis Ureas

Conventional Synthetic Routes to Aryl Ureas

Traditional methods for synthesizing aryl ureas have been well-established, primarily relying on reactions that form the urea (B33335) backbone through various reactive intermediates. nih.gov

Nucleophilic Addition-Elimination Reactions

Nucleophilic addition-elimination reactions are a cornerstone in the synthesis of amides and their derivatives, including ureas. savemyexams.com The reaction typically involves the attack of a nucleophile, such as an amine, on a carbonyl carbon. In the context of urea synthesis, this can involve the reaction of an amine with a carbamate (B1207046) derivative. For instance, the reaction of amines with reactive carbamates, particularly isopropenyl carbamates, provides an irreversible pathway to urea products. commonorganicchemistry.com Phenyl carbamates are also utilized, though their reactions are more susceptible to reversibility and the formation of side products. commonorganicchemistry.com

A recent development involves a one-pot, five-component reaction sequence that combines nucleophilic addition with an Ugi reaction to produce complex urea derivatives under solvent-free conditions. tandfonline.com This method highlights the versatility of nucleophilic addition in constructing multifunctional molecules. Another innovative approach involves the tandem electrocatalytic CO2 reduction and nucleophilic addition reaction, where CO2 is reduced to a reactive intermediate that then undergoes nucleophilic attack by an amine to form urea. acs.org

Isocyanate-Amine Coupling Approaches

The coupling of isocyanates with amines is a direct and widely used method for forming urea linkages. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like DMF, THF, or DCM at room temperature and does not require a base. commonorganicchemistry.com The isocyanate intermediate, which can be generated in situ from various precursors, readily reacts with an amine to form the corresponding urea.

For the specific synthesis of 1,3-Bis(2,5-dimethoxyphenyl)urea, a relevant example is the synthesis of its analog, 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea. This compound was prepared by reacting 2,5-dimethoxyphenyl isocyanate with ethanolamine (B43304) in acetonitrile (B52724) at room temperature, yielding the product in a short reaction time. nih.gov This exemplifies the straightforward nature of isocyanate-amine coupling.

The generation of the isocyanate intermediate is a critical step. The Curtius rearrangement of acyl azides is a common method to produce isocyanates, which can then be trapped by amines to form ureas. researchgate.net This has been applied in the synthesis of various urea-containing peptidomimetics. researchgate.net Another approach involves the C(sp3)–H isocyanation of benzylic compounds, which can then be coupled with amines in a high-throughput manner. rsc.org

Phosgene (B1210022)/Triphosgene-Mediated Urea Bond Formation

Phosgene (COCl2) and its solid, safer-to-handle substitute, triphosgene (B27547) [bis(trichloromethyl) carbonate], are highly effective reagents for the synthesis of ureas. nih.govcommonorganicchemistry.comnih.gov The reaction of an amine with phosgene or triphosgene generates an isocyanate or a carbamoyl (B1232498) chloride intermediate, which then reacts with a second amine to form the urea. nih.govrsc.org This method is versatile, allowing for the synthesis of both symmetrical and unsymmetrical ureas. nih.govnih.gov For symmetrical ureas, two equivalents of the same amine are reacted with the phosgene equivalent. nih.gov For unsymmetrical ureas, the isocyanate intermediate is formed first and then reacted with a different amine. nih.gov

This methodology has been extensively used in the synthesis of biologically active molecules, including sorafenib (B1663141) analogs, where the key isocyanate intermediate is prepared from the reaction of an appropriate amine with triphosgene. asianpubs.org The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the HCl generated. nih.gov The use of triphosgene has been reported in both solution-phase and solid-phase synthesis of urea-containing compounds. nih.gov

Table 1: Comparison of Conventional Synthetic Routes for Aryl Ureas

Method Reagents Intermediates Advantages Disadvantages
Nucleophilic Addition-Elimination Amines, Carbamates Carbamate adducts Versatile for complex structures Can be reversible, potential side products commonorganicchemistry.com
Isocyanate-Amine Coupling Isocyanates, Amines Isocyanates Direct, high-yielding commonorganicchemistry.com Requires handling of isocyanates
Phosgene/Triphosgene-Mediated Amines, Phosgene/Triphosgene Isocyanates, Carbamoyl chlorides Highly effective, versatile nih.govnih.gov Use of toxic reagents (phosgene) nih.gov

Green Chemistry Approaches and Catalyst-Free Synthetic Strategies

In recent years, there has been a significant shift towards developing more environmentally benign and sustainable methods for chemical synthesis. This has led to the exploration of green chemistry approaches and catalyst-free strategies for urea synthesis.

Aqueous Medium Synthesis of N-Substituted Ureas

A significant advancement in green urea synthesis is the development of methods that utilize water as the solvent. A simple and efficient method involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent. rsc.orgrsc.org This approach has been used to synthesize a variety of N-substituted ureas in good to excellent yields, with the products often precipitating out of the aqueous solution, simplifying purification. rsc.orgrsc.org The reaction is mild and has been shown to be scalable. rsc.org

Another "on-water" method involves the reaction of isocyanates with amines. organic-chemistry.org The insolubility of the reactants in water can drive the reaction forward and lead to high chemoselectivity. This process offers simple product isolation through filtration and allows for the recycling of the water effluent. organic-chemistry.org

Alternative Reagents and Conditions for Urea Construction

The search for safer alternatives to phosgene has led to the use of various other reagents. N,N'-Carbonyldiimidazole (CDI) is a widely used phosgene substitute that is a crystalline solid and is considered safer and less toxic. nih.govcommonorganicchemistry.com Other alternatives include bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and S,S-dimethyldithiocarbonate. organic-chemistry.orgrsc.org

Catalyst-free approaches are also gaining prominence. One such method involves the reaction of catechol carbonate with primary aliphatic amines at room temperature, which proceeds quantitatively without the need for a catalyst or solvent. acs.org Another catalyst-free method involves the direct coupling of CO2 and N2 in spatially separated dual plasma reactors under ambient conditions, offering a pathway for green urea synthesis. rsc.org Furthermore, urea has been synthesized from nitrate (B79036) and carbon dioxide in water microdroplets without any catalyst or external energy input, driven by the electric field at the gas-water interface. acs.org

Rearrangement reactions also provide catalyst-free routes to ureas. The Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source can generate an isocyanate intermediate in situ, which then reacts to form N-substituted ureas. organic-chemistry.org

Table 2: Overview of Green and Catalyst-Free Urea Synthesis Methods

Method Reagents/Conditions Key Features Source
Aqueous Synthesis Amines, Potassium Isocyanate, Water Environmentally friendly, simple work-up, scalable rsc.orgrsc.org
"On-Water" Reaction Isocyanates, Amines, Water High chemoselectivity, easy product isolation organic-chemistry.org
Alternative Reagents N,N'-Carbonyldiimidazole (CDI) Safer alternative to phosgene nih.govcommonorganicchemistry.com
Catalyst-Free Carbonate Reaction Catechol Carbonate, Amines Room temperature, solvent-free, quantitative yield acs.org
Plasma Synthesis CO2, N2, Dual Plasma Reactor Catalyst-free, ambient conditions rsc.org
Microdroplet Synthesis Nitrate, CO2, Water Microdroplets Catalyst-free, no external energy acs.org
Hofmann Rearrangement Primary Amides, Ammonia Source In situ isocyanate generation organic-chemistry.org

Reaction Optimization and Mechanistic Investigations of Urea Formation

The efficiency and selectivity of urea synthesis are paramount for both laboratory-scale research and industrial applications. The formation of 1,3-diaryl ureas is often achieved through the reaction of an aryl isocyanate with an arylamine. In the case of symmetrical ureas like this compound, this would involve the reaction of 2,5-dimethoxyphenyl isocyanate with 2,5-dimethoxyaniline (B66101), or the self-condensation of 2,5-dimethoxyphenyl isocyanate under specific conditions. Alternatively, phosgene-free methods, such as the reaction of anilines with urea or carbamates, are gaining prominence due to safety and environmental concerns. arkat-usa.orgtandfonline.com

Influence of Solvent and Base on Reaction Efficiency and Selectivity

The choice of solvent and base plays a critical role in the synthesis of diaryl ureas, significantly impacting reaction rates, yields, and the formation of byproducts.

The solvent's polarity and its ability to solvate reactants and intermediates can dictate the reaction pathway. For the reaction of isocyanates with amines, aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed. nih.gov These solvents are generally inert towards the highly reactive isocyanate group and facilitate the dissolution of the starting materials. In some phosgene-free methods, such as the synthesis from carbamates, solvents like dry benzene (B151609) in the presence of a phase-transfer catalyst like 18-Crown-6 have been shown to be effective. arkat-usa.org The use of greener solvents is also an area of active research to improve the environmental footprint of these syntheses.

The addition of a base is often necessary, particularly in reactions where an acidic byproduct is formed or when activating a less reactive precursor. In the synthesis of diaryl ureas from carbamates, a strong base like sodium hydride (NaH) is used to deprotonate the carbamate, initiating the reaction cascade. arkat-usa.org For reactions involving the coupling of anilines, the basicity of the aniline (B41778) itself may be sufficient, but external bases can be added to drive the reaction to completion or to neutralize any generated acids. The choice of base must be carefully considered to avoid unwanted side reactions, such as the hydrolysis of the isocyanate intermediate.

Solvent Base Typical Application in Diaryl Urea Synthesis Effect on Efficiency and Selectivity
Dichloromethane (DCM)None or Triethylamine (TEA)Reaction of aryl isocyanates with aryl amines. nih.govGood solubility for reactants, allows for mild reaction conditions. TEA can be used to scavenge HCl if acyl chlorides are used as phosgene surrogates.
Tetrahydrofuran (THF)NoneReaction of aryl isocyanates with aryl amines.Similar to DCM, a common aprotic solvent.
Dimethylformamide (DMF)NoneOften used for less soluble reactants.Higher boiling point allows for heating, can promote faster reaction rates.
Dry BenzeneSodium Hydride (NaH) / 18-Crown-6Phosgene-free synthesis from carbamates. arkat-usa.orgFacilitates the formation of the isocyanate intermediate from the carbamate. The crown ether enhances the effectiveness of the solid base.
AcetonitrileNoneReaction of isocyanates with amines. nih.govA polar aprotic solvent that can be suitable for certain urea syntheses.

Detailed Mechanistic Pathways: Nucleophilic Attack, Proton Transfer, and Reductive Coupling

The formation of 1,3-disubstituted ureas can proceed through several mechanistic pathways, with the most common involving a nucleophilic attack on an isocyanate intermediate.

Nucleophilic Attack: The central step in the most prevalent synthetic route is the nucleophilic attack of the nitrogen atom of an amine on the electrophilic carbon atom of an isocyanate. In the synthesis of this compound from 2,5-dimethoxyphenyl isocyanate and 2,5-dimethoxyaniline, the lone pair of electrons on the nitrogen of the aniline attacks the carbonyl carbon of the isocyanate. This forms a tetrahedral intermediate.

Proton Transfer: Following the initial nucleophilic attack, a proton transfer event occurs. The proton from the newly formed N-H bond of the former amine is transferred to the negatively charged nitrogen atom of the former isocyanate group. This can happen directly or be mediated by solvent molecules or other species in the reaction mixture. This step neutralizes the charges and leads to the final urea product.

Reductive Coupling: While less common for the direct synthesis of ureas, reductive coupling methods can be employed to generate the necessary precursors. For instance, the reduction of nitroarenes to anilines is a key step if the synthesis starts from nitroaromatic compounds.

In phosgene-free methods starting from carbamates, the mechanism involves the base-catalyzed elimination of an alcohol or phenol (B47542) to generate an isocyanate in situ, which then reacts with an amine as described above. arkat-usa.org Another approach involves the reaction of anilines directly with urea at high temperatures. This process is thought to proceed via the thermal decomposition of urea to isocyanic acid (HNCO), which then reacts with the aniline. sigmaaldrich.com

Scalability and Process Development Considerations for Bis-Urea Synthesis

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound and its analogs, the choice of starting materials is a primary concern. While the use of 2,5-dimethoxyphenyl isocyanate offers a direct route, the handling of isocyanates on a large scale can be hazardous due to their toxicity and reactivity. Therefore, phosgene-free routes are often preferred for industrial production. arkat-usa.orgtandfonline.com The synthesis from anilines and urea, for example, utilizes readily available and less hazardous starting materials, although it may require higher temperatures and longer reaction times.

Process optimization for scalability involves a detailed study of reaction parameters to maximize yield and minimize waste. This includes optimizing the molar ratios of reactants, catalyst loading (if any), reaction temperature, and pressure. The development of continuous flow processes is an attractive alternative to batch production for enhancing safety and control, especially for reactions involving highly reactive intermediates. nih.gov

Consideration Laboratory Scale Industrial Scale Implications for this compound Synthesis
Starting Materials Use of aryl isocyanates is common for convenience.Phosgene-free routes (e.g., from anilines and urea or carbamates) are preferred for safety and cost. arkat-usa.orgtandfonline.comA scalable synthesis would likely avoid the direct use of 2,5-dimethoxyphenyl isocyanate in large quantities.
Reaction Conditions Wide range of solvents and temperatures can be explored.Optimization for energy efficiency, solvent recycling, and safety is crucial. Continuous flow reactors may be used. nih.govA robust process would be developed using a recyclable solvent and optimized temperature profile to minimize energy consumption.
Purification Chromatography is a common purification method.Crystallization and filtration are preferred for their cost-effectiveness and ease of implementation on a large scale. nih.govThe low solubility of many diaryl ureas in common solvents could be exploited for efficient purification.
Safety Handling of hazardous reagents on a small scale with appropriate personal protective equipment.Rigorous safety protocols, closed systems, and process safety management are essential, especially when dealing with toxic reagents or intermediates.A thorough risk assessment would be required, particularly if any hazardous reagents or byproducts are involved.

Supramolecular Architectures and Intermolecular Interactions of Bis Urea Compounds

Hydrogen Bonding Motifs in Bis-Urea Systems: N-H···O, N-H···S, and N-H···π Interactions

Hydrogen bonding is a primary directional force in the self-assembly of urea (B33335) derivatives. The urea moiety contains two N-H groups (hydrogen bond donors) and a carbonyl oxygen (C=O, a hydrogen bond acceptor), which facilitate the formation of robust and predictable hydrogen bonding networks.

In the solid state, the crystal structure of 1,3-Bis(2,5-dimethoxyphenyl)urea is stabilized by hydrogen bond interactions. researchgate.net The synthesis of this compound has been reported, with its structure confirmed through methods including X-ray crystallographic analysis. researchgate.net This analysis is fundamental to identifying the precise hydrogen bonding motifs that dictate the molecular packing in the crystal lattice. For diaryl ureas, a common and highly stable motif is the one-dimensional "α-tape" or ribbon, where molecules are linked by bifurcated N-H···O hydrogen bonds between the urea groups. nih.gov

While the detailed crystallographic data for this compound, such as specific bond lengths and packing diagrams, are contained within specialized literature, the presence of the 2,5-dimethoxy substituents on the phenyl rings introduces additional potential interactions. The oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors. Furthermore, in related structures like 1-(2,5-dimethoxyphenyl)-3-(2-hydroxyethyl)urea and N-(2,5-dimethoxyphenyl)-N′-(4-hydroxyphenethyl)urea, both intramolecular and intermolecular N-H···O hydrogen bonds have been observed, leading to the formation of extensive three-dimensional networks. nih.govnih.gov

Detailed studies specifically describing N-H···S or N-H···π interactions for this compound are not available in the surveyed literature. However, N-H···π interactions are plausible given the presence of the aromatic rings.

Table 1: Physical and Spectroscopic Data for this compound

Property Value Source
Appearance Grey solid researchgate.net
Melting Point 206.5–207.5 °C researchgate.net

| Infrared (KBr, cm⁻¹) | 3292, 3092, 2936, 2834, 1669, 1598, 1535, 1454, 1417, 1279, 1198, 1123, 1045 | researchgate.net |

Principles of Supramolecular Self-Assembly of Bis-Ureas

The self-assembly of bis-ureas is a process driven by a combination of non-covalent forces to form ordered, larger-scale structures from individual molecules. nih.govsigmaaldrich.com The principles governing this assembly are dictated by molecular-level information, including symmetry, flexibility, and the nature of interacting functional groups.

Formation of Fibrillar Networks and Gelation MechanismsMany bis-urea compounds are known to be effective low-molecular-weight gelators (LMWGs), capable of immobilizing solvents by forming self-assembled fibrillar networks.nih.govnih.govThe formation of these fibers is typically driven by the anisotropic growth of one-dimensional hydrogen-bonded chains, which then entangle to create a 3D network that traps the solvent.nih.gov

While the gelation properties of this compound have not been specifically reported in the reviewed literature, the structural features—a rigid core with dual urea functionalities—are consistent with those of known organogelators. nih.gov The mechanism often involves the initial formation of lamellae (2D sheets) which may scroll into cylindrical fibrils. nih.gov

Supramolecular Polymerization and Directed Assembly in Solution and Solid StateBis-urea molecules can undergo supramolecular polymerization, a process where monomers associate non-covalently to form polymer-like chains.researchgate.netThis assembly can be either isodesmic (where each step of association has the same energy) or cooperative (where the initial formation of a nucleus facilitates further elongation).google.comrsc.orgThis process is reversible and highly dependent on factors like concentration, solvent, and temperature.researchgate.netgoogle.com

Specific studies on the supramolecular polymerization of this compound are not presently available. Such investigations would typically involve techniques like temperature-dependent UV/Vis or NMR spectroscopy to understand the thermodynamics and mechanism of the assembly process in solution. google.com

Host-Guest Chemistry and Molecular Recognition CharacteristicsThe urea functionality is well-known for its ability to bind anions through hydrogen bonding.nih.govBis-urea compounds can act as receptors, forming host-guest complexes with various species.researchgate.netThe pre-organized arrangement of N-H groups in a bis-urea scaffold can create a binding pocket that is selective for specific guests.

There is no specific information in the surveyed literature regarding the host-guest chemistry or molecular recognition characteristics of this compound. Research in this area would involve testing its binding affinity for different anions or neutral molecules to determine its potential as a molecular sensor or receptor.

Crystal Engineering and Polymorphism in Urea Derivatives

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. For urea derivatives, this field focuses on controlling the crystal packing to achieve desired physical properties.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in crystal engineering. Different polymorphs of the same compound can have different stabilities, solubilities, and other physical properties. Given the conformational flexibility of the dimethoxyphenyl groups and the strong directionality of the urea hydrogen bonds, it is plausible that this compound could exhibit polymorphism under different crystallization conditions. However, no studies on the polymorphic behavior of this specific compound have been identified in the literature surveyed.

Chemical Reactivity, Organic Transformations, and Catalytic Applications of Aryl Urea Systems

General Reactivity Profiles and Chemical Transformations of Aryl Urea (B33335) Derivatives

Aryl urea derivatives are a versatile class of organic compounds that exhibit a range of chemical reactivities, largely influenced by the electronic properties of the aryl substituents and the nature of the urea functionality itself. The urea moiety, with its combination of nucleophilic nitrogen atoms and an electrophilic carbonyl carbon, alongside the aromatic rings, allows for a variety of chemical transformations.

Nucleophilic and Electrophilic Substitution Reactions

Aryl ureas can participate in both nucleophilic and electrophilic substitution reactions, targeting either the aromatic ring or the urea functional group.

Nucleophilic Aromatic Substitution (SNAr): In reactions where the aryl ring is sufficiently electron-deficient, typically through the presence of strong electron-withdrawing groups, it can undergo nucleophilic aromatic substitution. The urea group itself, particularly when deprotonated to form a urea anion, can act as a nucleophile in SNAr reactions. For instance, urea anions have been shown to react with alkoxy derivatives of 1,3,7-triazapyrenes, leading to the substitution of the alkoxy group.

A generalized scheme for nucleophilic aromatic substitution on an activated aryl halide is shown below:

Step 1: Attack of the nucleophile (Nu-) on the carbon bearing the leaving group (X) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Step 2: Loss of the leaving group to restore the aromaticity of the ring. nih.govresearchgate.net

Electrophilic Aromatic Substitution (EAS): The aryl rings of aryl ureas can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The urea moiety is generally considered an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the aromatic system. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. acs.orgmdpi.com For example, tandem C-H arylation followed by regioselective bromination (an electrophilic aromatic substitution) has been demonstrated for aryl ureas. wikipedia.org

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

The aromatic ring acts as a nucleophile and attacks the electrophile (E+), leading to the formation of a resonance-stabilized carbocation intermediate (arenium ion). This is typically the slow, rate-determining step as it disrupts aromaticity. mdpi.com

A base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. This step is fast. mdpi.com

Role of the Urea Moiety in Substrate Activation for Organic Reactions

The urea moiety plays a crucial role in activating substrates in a variety of organic reactions, primarily through its ability to act as a hydrogen-bond donor. researchgate.net The two N-H protons of the urea group can form strong, directional hydrogen bonds with Lewis basic sites on a substrate, such as carbonyl oxygens or nitro groups. researchgate.net This interaction polarizes the substrate, making it more susceptible to nucleophilic attack.

In enzyme-catalyzed reactions, urea has been observed to influence conformational dynamics and substrate binding. nih.gov For the enzyme adenylate kinase, urea promotes a more open conformation, which can aid in the proper positioning of substrates. nih.gov It can also paradoxically facilitate a more efficient progression towards the catalytically active complex by decreasing the affinity for one of the substrates, thereby preventing the enzyme from getting trapped in an inefficient pathway. nih.gov

The activation of a carbonyl group by a urea molecule can be depicted as follows:

Substrate Activating Interaction Result
Carbonyl Compound (e.g., Aldehyde, Ketone) Dual hydrogen bonding from urea N-H groups to the carbonyl oxygen. Increased electrophilicity of the carbonyl carbon.
Nitroalkene Hydrogen bonding to the oxygen atoms of the nitro group. Increased electrophilicity of the β-carbon.

Organocatalysis Mediated by Urea and Thiourea (B124793) Scaffolds

Urea and thiourea derivatives have emerged as powerful organocatalysts for a wide range of chemical transformations. wikipedia.org Their catalytic activity stems from their ability to form non-covalent interactions, primarily hydrogen bonds, with substrates, mimicking the function of enzymes. wikipedia.orgrsc.org

Hydrogen Bond Catalysis and Stabilization of Transition States

The fundamental principle behind urea and thiourea organocatalysis is the activation of electrophiles through hydrogen bonding. wikipedia.org The two N-H groups of the (thio)urea moiety can form a bidentate hydrogen-bonding interaction with a Lewis basic functional group on the substrate, such as a carbonyl or nitro group. This dual hydrogen bond "clamps" the substrate, enhancing its electrophilicity and orienting it for a subsequent reaction.

This hydrogen-bonding interaction not only activates the substrate but also stabilizes the transition state of the reaction. nih.gov By organizing the reacting partners in a specific geometry and lowering the energy of the transition state, the (thio)urea catalyst accelerates the reaction rate. Thioureas are often more acidic and thus stronger hydrogen-bond donors than their corresponding ureas, which can lead to enhanced catalytic activity. wikipedia.org

The acidity of (thio)urea catalysts, and therefore their hydrogen-bond donating strength, can be tuned by introducing electron-withdrawing groups onto the aryl substituents. nih.gov This allows for the rational design of catalysts with optimized activity for specific transformations.

Specific Applications in Promoting Asymmetric and Selective Organic Transformations

Chiral, non-racemic urea and thiourea derivatives are highly effective catalysts for a multitude of asymmetric and selective organic reactions. rsc.org By incorporating chirality into the catalyst scaffold, it is possible to create a chiral binding pocket that preferentially stabilizes the transition state leading to one enantiomer of the product.

Bifunctional (thio)urea catalysts, which contain both a hydrogen-bond donating (thio)urea group and a Brønsted basic site (e.g., a tertiary amine) in the same molecule, are particularly effective. libretexts.org In these systems, the thiourea moiety activates the electrophile, while the basic site activates the nucleophile, leading to a highly organized and stereocontrolled transition state. libretexts.org

Some examples of asymmetric reactions catalyzed by chiral urea and thiourea derivatives include:

Michael Additions: The addition of nucleophiles to α,β-unsaturated carbonyls and nitroolefins. libretexts.org

Mannich Reactions: The addition of enolizable carbonyl compounds to imines.

Strecker Reactions: The synthesis of α-amino nitriles from imines and hydrogen cyanide. rsc.org

Diels-Alder Reactions: The cycloaddition of dienes and dienophiles.

Friedel-Crafts Alkylations: The alkylation of aromatic rings. mdpi.com

Povarov Reaction: A formal [4+2] cycloaddition of N-aryl imines and electron-rich olefins. nih.gov

Reaction Type Catalyst Type Role of (Thio)urea
Asymmetric Michael Addition Chiral Bifunctional Thiourea Activates the nitroolefin via H-bonding, while the amine base deprotonates the nucleophile. libretexts.org
Asymmetric Strecker Reaction Chiral Thiourea Activates the imine for nucleophilic attack by cyanide. rsc.org
Asymmetric Povarov Reaction Chiral Sulfinamido Urea Interacts with the protio-iminium ion intermediate through non-covalent interactions to control enantioselectivity. nih.gov

Coordination Chemistry of Bis-Urea Ligands with Metal Centers

Bis-urea compounds can act as versatile ligands in coordination chemistry, capable of binding to a variety of metal centers and anions. The coordination can occur through the carbonyl oxygen atoms, the nitrogen atoms, or a combination of both, and is often supplemented by extensive hydrogen bonding networks.

Macrocyclic bis(ureas) have been synthesized and shown to be effective receptors for anions like chloride, bromide, and nitrate (B79036). nih.gov The urea N-H groups form strong hydrogen bonds with the encapsulated anion. nih.gov

Bis(urea) and bis(thiourea) ligands can also coordinate with metal ions. In the case of bis(thiourea), coordination to metal ions like Co(II) and Cu(II) can occur through the soft sulfur donor atoms. isca.me The resulting complexes can exhibit various geometries and coordination numbers. For instance, bis(thiourea) can act as a bidentate ligand, coordinating to a metal center through both thionic sulfur atoms. isca.me

The interaction of bis(urea) ligands with anions can lead to the formation of complex supramolecular structures. For example, bis(urea) ligands have been shown to coordinate with phosphate ions to form tris-chelates, where three ligand molecules encapsulate a single phosphate ion through a network of twelve hydrogen bonds. acs.orgacs.org

The interplay between metal-ligand coordination and the hydrogen-bonding capabilities of the urea groups can be used to construct novel metal-organic materials and supramolecular assemblies with defined architectures, such as helicates and grids. sc.eduresearchgate.net

Ligand Type Guest Species Primary Interaction Resulting Structure
Macrocyclic Bis(urea) Anions (Cl-, Br-) N-H···Anion Hydrogen Bonding Encapsulated Anion Complex nih.gov
Bis(thiourea) Metal Cations (Co2+, Cu2+) S···Metal Coordination Metal Complex isca.me
Bis(urea) Anions (PO43-) N-H···Oxygen Hydrogen Bonding Tris-chelate Supramolecular Assembly acs.orgacs.org
Bipyridine Bis(urea) Metal Cations (Ru2+) Nbipy···Metal Coordination & H-Bonding Metal-Organic Material sc.edu

Structure Activity Relationship Sar Studies and Design Principles for Novel Bis Urea Derivatives

Systematic Modification of Aryl Substituents and Linkers in Bis-Urea Scaffolds

The foundation of SAR studies in bis-urea derivatives lies in the systematic alteration of their molecular components. The scaffold of a compound like 1,3-Bis(2,5-dimethoxyphenyl)urea offers several points for modification: the aryl rings and the linker, which in this case is the urea (B33335) group itself, but in more complex bis-ureas can be a longer chain.

Aryl Substituents: The substituents on the phenyl rings significantly influence the electronic and steric properties of the molecule. In this compound, the two methoxy (B1213986) groups on each phenyl ring act as electron-donating groups. Replacing these with electron-withdrawing groups (e.g., nitro, halogen) or sterically bulky groups would alter the hydrogen-bonding capability of the urea N-H protons and the π-π stacking interactions between the aromatic rings. reading.ac.uknih.gov For instance, studies on N-aryl-N′-alkyl ureas showed that a 4-methoxyphenyl (B3050149) group led to remarkable gelation performance compared to a 4-nitrophenyl analogue, a difference attributed to the substituent's interference with the urea hydrogen-bonding tape motif. rsc.org

Linkers: While the core of this compound is the urea linker itself, broader bis-urea structures often incorporate spacers between two urea functionalities. The length and flexibility of these linkers are crucial. For example, increasing the number of methylene (B1212753) units in the linker of bisurea-based monomers was found to increase the stability of the resulting supramolecular polymers. researchgate.net Similarly, using a biphenyl (B1667301) spacer creates a more rigid system whose anion binding properties can be systematically studied. rsc.org

The table below illustrates how systematic modifications can impact the properties of bis-urea systems, based on findings from various studies.

Modification TypeExample of ChangeObserved EffectReference
Aryl Substituent (Electronic)Replacing electron-donating group (e.g., methoxy) with electron-withdrawing group (e.g., nitro)Can disrupt the order of supramolecular packing and affect gelation ability. rsc.org
Aryl Substituent (Steric)Introducing ortho-methyl groupsEnforces a non-coplanar arrangement between the phenyl and urea moieties, enhancing hydrogen bonding. reading.ac.uk
Linker LengthIncreasing number of methylene units in a spacerIncreases stability of the supramolecular polymer but decreases the dynamic nature of the monomers. researchgate.net
Linker TypeIntroducing an ester functionality into the linkerDecreases hydrogen bonding strength but can lead to different, more compact supramolecular assemblies. researchgate.net

Influence of Substituent Position and Electronic Nature on Molecular Properties and Interactions

The position (ortho, meta, para) and the electronic character (electron-donating or electron-withdrawing) of substituents on the aryl rings are pivotal in controlling molecular conformation and intermolecular forces. tue.nl

Substituent Position: The 2,5-dimethoxy substitution pattern in this compound places one methoxy group in the ortho position and one in the meta position relative to the urea linkage. Ortho substituents can induce a non-coplanar or twisted conformation between the phenyl ring and the urea group. reading.ac.uk This twisting can reduce steric hindrance and paradoxically enhance the strength of the intermolecular hydrogen bonds by preventing competing intramolecular interactions. reading.ac.uk In contrast, para-substituted compounds may favor more planar arrangements, leading to different packing structures. Studies have shown that for some systems, only the meta-substituted compound yields a supramolecular hydrogel, while ortho- and para-substituted analogs form different aggregates that lead to precipitation. tue.nl

Electronic Nature: The electronic nature of the substituents directly modulates the acidity of the urea N-H protons and the basicity of the carbonyl oxygen. The electron-donating methoxy groups in this compound increase the electron density on the urea carbonyl oxygen, making it a better hydrogen bond acceptor. Conversely, strongly electron-withdrawing groups, such as nitro or trifluoromethyl groups, make the N-H protons more acidic and thus better hydrogen bond donors. nih.govnih.gov This balance is critical; for example, the introduction of chlorine or bromine atoms in the ortho positions can significantly improve the N-H donor character. researchgate.net

The following table summarizes the influence of substituent electronics on key molecular interactions.

Substituent TypePositionEffect on Urea MoietyConsequence for InteractionsReference
Electron-Donating (e.g., -OCH₃)AnyIncreases basicity of C=O oxygenStronger H-bond acceptor rsc.org
Electron-Withdrawing (e.g., -NO₂)AnyIncreases acidity of N-H protonsStronger H-bond donor nih.gov
Bulky Group (e.g., -CH₃)OrthoForces non-coplanar conformationEnhances intermolecular H-bonding by preventing intramolecular interference. reading.ac.uk
Halogen (e.g., -Cl, -Br)OrthoImproves N-H H-bond donor characterStrengthens self-association. researchgate.net

Design Principles for Modulating Supramolecular Assembly Properties

Designing bis-urea derivatives with specific assembly properties requires a deep understanding of the non-covalent interactions at play. The primary design principle involves controlling the strength and directionality of hydrogen bonds. nih.gov Due to the strong, bifurcated hydrogen bonds that form between urea moieties, linear supramolecular polymers are a common result. nih.gov

To modulate these assemblies, chemists can:

Tune Solubility and Association: Introducing branched alkyl groups that are not overly bulky can increase solubility in organic solvents while still permitting the formation of highly viscous solutions due to polymer formation. nih.gov The degree of association can be precisely controlled by the steric hindrance of these groups.

Control Morphology: Minimal changes in molecular structure can lead to vastly different macroscopic properties. For example, introducing an ester group into a bis-urea monomer can change the assembly from a tubular structure to a more compact rod-like polymer. researchgate.net

"Lock" Conformations: Intramolecular hydrogen bonds can be strategically designed to "lock" a molecule into a specific conformation that favors strong intermolecular binding. By placing a hydrogen bond acceptor group in an appropriate position, competing tautomers can be avoided, leading to dimers with exceptionally high association constants. mdpi.com

Rational Design and Synthesis of Libraries of Substituted Bis-Urea Analogs

The rational design of bis-urea analogs often targets specific applications, such as anion binding or the development of new therapeutic agents. nih.govnih.gov This process involves creating libraries of compounds where specific parts of the molecule are systematically varied.

The synthesis of such libraries is often achieved through efficient, and sometimes one-pot, multi-component reactions. researchgate.net A common strategy involves reacting a diamine derivative with various isocyanate derivatives. researchgate.net For more complex, unsymmetrical ureas, a multi-step approach is necessary. For instance, a starting aniline (B41778) can be functionalized, reduced, and then treated with urea or phosgene (B1210022) equivalents to build the desired structure. nih.govnih.gov The synthesis of dialkylarylphosphine urea ligands, for example, was designed so that the final step involved coupling a versatile arylurea fragment with different phosphine (B1218219) chlorides, allowing for the easy generation of a library of ligands with diverse electronic and steric properties. nih.gov This strategic approach allows for the efficient exploration of the structure-activity landscape to optimize a compound for a specific function. nih.govnih.gov

Future Research Trajectories and Unexplored Avenues for 1,3 Bis 2,5 Dimethoxyphenyl Urea Research

Expanding Synthetic Methodologies for Accessing Diverse Urea (B33335) Architectures

The future of 1,3-Bis(2,5-dimethoxyphenyl)urea research is intrinsically linked to the development of more sophisticated synthetic strategies. Current methodologies often yield symmetrical structures, but the true potential lies in creating diverse and complex molecular architectures.

Detailed Research Directions:

Non-symmetrical Derivatives: A significant avenue for future synthesis involves the selective, stepwise reaction of diisocyanates to produce non-symmetrical bis-ureas. researchgate.net Applying this to a precursor of this compound would allow for the introduction of different functional groups on either side of the urea core. This could yield amphiphilic molecules, which combine the solubility characteristics of aliphatic bis-ureas with the strong association properties of aromatic ones. researchgate.net

Macrocyclization: The synthesis of bis-urea macrocycles has been shown to create nanoreactors and unique host-guest systems. sc.edu Future work could focus on incorporating the this compound motif into larger cyclic structures. These macrocycles could exhibit controlled conformational dynamics and unique chiroptical properties, influenced by the substitution pattern within the aromatic units. acs.org

Polymer Integration: Bis-urea functionalities can be grafted onto polymer backbones, such as polydimethylsiloxanes (PDMS), to create physically cross-linked materials. researchgate.net Investigating the incorporation of this compound into various polymers could lead to the development of novel thermoplastic elastomers with tunable mechanical properties and processing temperatures. researchgate.net

Table 1: Potential Synthetic Modifications for this compound Derivatives

Synthetic StrategyTarget ArchitecturePotential Properties/ApplicationsKey Challenge
Stepwise Amine Addition to DiisocyanateNon-symmetrical Bis-ureasAmphiphilicity, controlled self-assembly, stimuli-responsive gelsAchieving high selectivity in the first amine addition step
High-Dilution Reaction with Linked DiaminesBis-urea MacrocyclesHost-guest chemistry, nanoreactors, molecular recognitionControlling ring size and minimizing oligomerization
Grafting onto Functionalized PolymersUrea-Functionalized PolymersThermoplastic elastomers, self-healing materials, injectable hydrogelsAchieving uniform grafting density and maintaining polymer properties

Development of Advanced Characterization Techniques for Dynamic Supramolecular Systems

The primary function of many bis-urea compounds stems from their ability to form dynamic, non-covalent supramolecular structures. Understanding these assemblies is critical but challenging. Future research must leverage and develop advanced characterization techniques to probe the behavior of this compound systems.

Detailed Research Directions:

In-situ Spectroscopy: Techniques like variable-temperature NMR and quantitative FTIR spectroscopy are crucial for studying the hydrogen-bonding dynamics and association constants of bis-urea assemblies in solution. researchgate.net Applying these methods to this compound would provide fundamental insights into its self-assembly behavior.

Advanced Rheology: For systems that form gels or viscoelastic solutions, advanced rheological studies are essential. These experiments can quantify the mechanical properties, such as storage modulus and strain response, which are critical for material applications. nih.gov For instance, introducing a covalent cross-linker with a structure similar to this compound into a supramolecular hydrogel could significantly enhance its stiffness and stability. nih.gov

Computational Modeling: In silico studies can predict the stability of hydrogen-bonded complexes and guide the design of new structures. nih.gov Computational analysis of this compound oligomers could predict their preferred aggregation state and interaction with guest molecules, accelerating experimental discovery.

Table 2: Characterization Techniques for Supramolecular Urea Systems

TechniqueInformation GainedRelevance to this compound
Dynamic Light Scattering (DLS)Size and dynamics of aggregates in solutionUnderstanding the formation and stability of rod-like micelles or other aggregates. tue.nl
X-ray CrystallographySolid-state packing and hydrogen bond networksRevealing the fundamental intermolecular interactions that drive self-assembly. acs.org
Cryo-Transmission Electron Microscopy (Cryo-TEM)Visualization of nanoscale morphology in a vitrified stateDirectly observing the structure of self-assembled fibers or vesicles.
RheometryViscoelastic properties of gels and polymersAssessing the mechanical strength and processability of materials derived from the compound. nih.gov

Design and Synthesis of Next-Generation Organocatalysts Based on Urea Scaffolds

The urea moiety is an effective hydrogen-bond donor, making it a privileged scaffold in organocatalysis. While simple bis-aryl ureas can be inactive in certain reactions, targeted modifications can yield highly powerful catalysts. nih.gov This represents a significant, unexplored opportunity for this compound.

Detailed Research Directions:

Asymmetric Catalysis: By introducing chiral components to the this compound scaffold, it may be possible to develop novel asymmetric organocatalysts. Research could focus on creating unsymmetrical derivatives that bridge the urea motif with known chiral structures, such as cinchona alkaloids, to catalyze reactions like the dihalogenation of alkenes. researchgate.net

Computationally-Led Design: An in silico approach could be used to screen potential modifications to the this compound structure. nih.gov By calculating the stability of complexes between the catalyst and various substrates (e.g., epoxides), researchers can identify promising candidates for synthesis and evaluation, bypassing extensive empirical screening. nih.gov

Multi-functional Catalysts: Future designs could incorporate additional catalytic functionalities alongside the urea group. For example, integrating a Lewis basic site could lead to bifunctional catalysts capable of activating both the nucleophile and the electrophile in a reaction, potentially enabling new types of chemical transformations.

Exploration of Novel Application Domains in Chemical Sciences and Engineering

While the core properties of bis-ureas are known, their application in novel domains remains an active area of research. Future work on this compound should explore its potential beyond traditional areas.

Detailed Research Directions:

Supramolecular Hydrogels: Bis-urea compounds can act as low-molecular-weight gelators, forming fibrous networks that immobilize solvents. nih.govtue.nl Research could investigate the gelation properties of this compound and its derivatives in water or organic solvents to create new "smart" materials that respond to stimuli like temperature or pH.

Confined Reaction Environments: Self-assembled bis-urea macrocycles can form porous crystalline solids that act as nanoreactors. sc.edu These confined environments can alter the course of chemical reactions, such as photodimerizations, by pre-organizing the reactants. The crystalline assembly of this compound could be explored as a medium for controlling solid-state reactivity. sc.edu

Wastewater Treatment: Urea-based systems are being explored for environmental applications. For example, certain catalysts can convert urea into valuable crystalline derivatives, facilitating its removal from wastewater. researchgate.net While a more distant application, functionalized derivatives of this compound could be investigated for selective binding and removal of specific organic pollutants from water through host-guest interactions.

Interdisciplinary Research Opportunities Involving Bis-Urea Compounds

The unique properties of bis-urea compounds place them at the intersection of chemistry, materials science, biology, and engineering. The most impactful future research on this compound will likely be interdisciplinary.

Detailed Research Directions:

Drug Delivery and Therapeutics: Aryl urea scaffolds are central to numerous approved drugs and are being actively investigated as anticancer agents. mdpi.comnih.gov For example, some bis-aryl ureas function by inhibiting various protein kinases. nih.gov A major future direction would be to synthesize a library of derivatives based on the this compound scaffold and screen them for bioactivity, such as kinase inhibition or disruption of protein-protein interactions. nih.gov

Bio-inspired Materials: The self-assembly of bis-ureas into well-defined, one-dimensional structures mimics biological systems like protein filaments. This behavior can be harnessed to create bio-inspired materials. For example, bolaamphiphiles containing bis-urea groups form uniform rod-like micelles in water, which can be used to construct injectable hydrogels for tissue engineering. tue.nl

Chemical Sensing: The hydrogen-bonding capabilities of the urea group can be exploited for molecular recognition and sensing. Future research could explore whether supramolecular assemblies of this compound or its derivatives can selectively bind to specific anions or neutral molecules, leading to a detectable signal (e.g., a change in fluorescence or color).

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Bis(2,5-dimethoxyphenyl)urea, and what key parameters influence yield?

  • Methodological Answer: The compound is typically synthesized via urea bond formation between aromatic amines and isocyanates. A representative method involves reacting 2,5-dimethoxyphenyl isocyanate with a complementary amine (e.g., tyramine) in acetonitrile, using 4-(dimethylamino)pyridine (DMAP) as a catalyst. Key parameters include:

  • Molar ratio : A slight excess of isocyanate (1.2:1) ensures complete amine conversion .
  • Solvent choice : Polar aprotic solvents like acetonitrile enhance reactivity and solubility .
  • Catalyst optimization : DMAP accelerates urea formation by activating the isocyanate group .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer:

  • X-ray crystallography : Resolves the planar 2,5-dimethoxyphenyl moiety and intramolecular hydrogen bonding (e.g., N–H···O interactions) stabilizing the urea core. Dihedral angles between aromatic rings and urea planes (~21°) indicate conformational flexibility .
  • Spectroscopy :
  • NMR : Methoxy protons appear as singlets (~δ 3.7–3.8 ppm), while urea NH protons resonate downfield (δ 8–10 ppm) due to hydrogen bonding .
  • IR : Stretching vibrations for C=O (~1640–1680 cm⁻¹) and N–H (~3300 cm⁻¹) confirm urea functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., antimicrobial vs. enzyme inhibition)?

  • Methodological Answer: Discrepancies may arise from assay design variations:

  • Target specificity : Antimicrobial activity (e.g., against E. coli or S. aureus) should be tested using standardized MIC (Minimum Inhibitory Concentration) assays under controlled conditions (pH, temperature) .
  • Enzyme inhibition : Tyrosinase inhibition assays require L-DOPA as a substrate, with activity measured spectrophotometrically at λ = 475 nm. Compare IC₅₀ values across studies to assess potency .
  • Control experiments : Verify compound stability in assay media and rule out solvent interference (e.g., DMSO cytotoxicity) .

Q. What strategies optimize the solubility of this compound for in vitro assays?

  • Methodological Answer:

  • Solvent screening : Test dimethyl sulfoxide (DMSO), acetonitrile, or methanol for initial dissolution, followed by dilution in aqueous buffers (e.g., PBS) .
  • Co-solvents : Use cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the methoxy substituents while monitoring bioactivity retention .

Q. How do substituent variations on the aromatic rings affect enzyme inhibition efficacy?

  • Methodological Answer:

  • Structure-activity relationship (SAR) studies :
  • Electron-donating groups (e.g., methoxy at 2,5-positions) enhance tyrosinase inhibition by mimicking tyrosine’s phenolic structure .
  • Steric effects : Bulky substituents (e.g., chlorine at 3-position) may reduce binding affinity by disrupting active-site interactions .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with tyrosinase’s copper center and validate with kinetic assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.